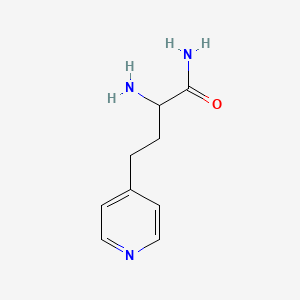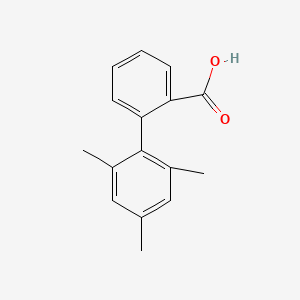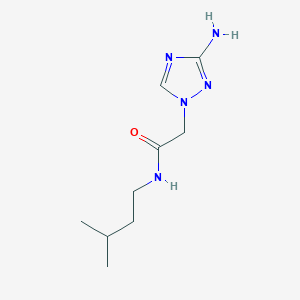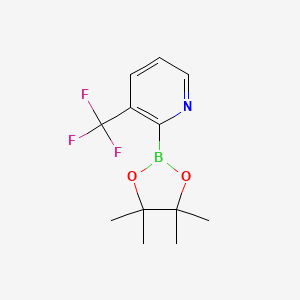![molecular formula C12H19NO2S B13625964 tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiophene ring substituted with a propan-2-yl group and a tert-butyl carbamate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate typically involves the reaction of 5-(propan-2-yl)thiophene-2-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Applications De Recherche Scientifique
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(propan-2-yl)carbamate: Similar structure but lacks the thiophene ring.
tert-Butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate: Similar structure with a different substitution pattern on the thiophene ring.
Uniqueness
tert-Butyl N-[5-(propan-2-yl)thiophen-2-yl]carbamate is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H19NO2S |
|---|---|
Poids moléculaire |
241.35 g/mol |
Nom IUPAC |
tert-butyl N-(5-propan-2-ylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H19NO2S/c1-8(2)9-6-7-10(16-9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14) |
Clé InChI |
RGWRRXNFRIQEIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(S1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)

